molecular formula C9H8F3NO B2766333 5-Methyl-2-(trifluoromethyl)benzamide CAS No. 886502-71-2

5-Methyl-2-(trifluoromethyl)benzamide

Cat. No.: B2766333
CAS No.: 886502-71-2
M. Wt: 203.164
InChI Key: RDTKTRWLTBJWBZ-UHFFFAOYSA-N
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Description

5-Methyl-2-(trifluoromethyl)benzamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzamide structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts, under controlled conditions to ensure the selective introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production of 5-Methyl-2-(trifluoromethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of functionalized benzamide derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzamide
  • 4-Methyl-2-(trifluoromethyl)benzamide
  • 3-Methyl-2-(trifluoromethyl)benzamide

Uniqueness

5-Methyl-2-(trifluoromethyl)benzamide is unique due to the specific positioning of the methyl and trifluoromethyl groups on the benzamide structure. This unique arrangement can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-methyl-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO/c1-5-2-3-7(9(10,11)12)6(4-5)8(13)14/h2-4H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTKTRWLTBJWBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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